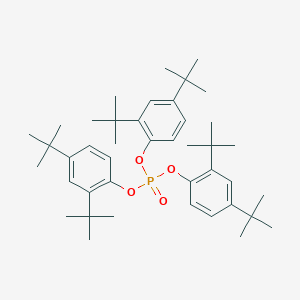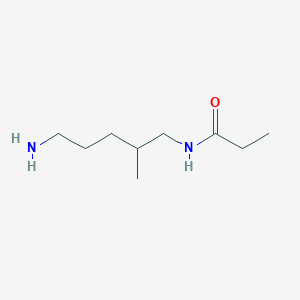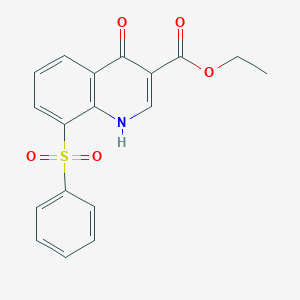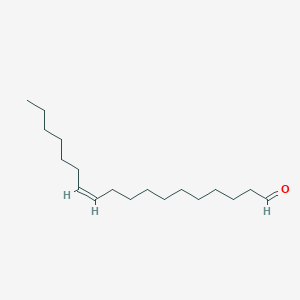
トリス(2,4-ジ-tert-ブチルフェニル)ホスフェート
概要
説明
Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) is a chemical compound that has been identified as a pollutant in various environments, including e-waste dust, house dust, and other media. It is structurally similar to triphenyl phosphate (TPhP) and has been found in higher or comparable concentrations in most media analyzed .
Synthesis Analysis
The synthesis of TDTBPP involves the reaction of 2,4-di-tert-butyl phenol with phosphorus trichloride in a dimethylbenzene solution. The process yields a compound with the molecular formula C42H63O3P . Another related compound, tris(2,4-dibromophenyl)phosphate (BPP), is synthesized using POCl3 and 2,4-dibromophenol in chloroform, achieving a high yield of 96.4% .
Molecular Structure Analysis
The crystal structure of TDTBPP has been determined using X-ray analysis. The compound crystallizes in the triclinic space group P-1, with specific cell parameters and contains intramolecular C—H…O hydrogen bonds within the molecule .
Chemical Reactions Analysis
While specific chemical reactions of TDTBPP are not detailed in the provided papers, related compounds have been shown to undergo polymerization. For instance, tri-(4-methoxythphenyl) phosphate can polymerize at a voltage of 4.35 V to form a conducting polymer, which is significant for its application in lithium-ion batteries .
Physical and Chemical Properties Analysis
TDTBPP has been detected in various environmental samples, with median concentrations provided for e-waste dust, house dust, sediment, water, and air. Its presence in these media suggests that it has a certain degree of stability and persistence in the environment . The physical properties such as melting point and thermal stability are mentioned for a related compound, BPP, which is described as having a low melting point and excellent thermal stability .
Relevant Case Studies
Case studies involving TDTBPP primarily focus on its environmental impact and potential health effects. For example, exposure to TDTBPP through dust ingestion and dermal absorption has been quantified in e-waste recycling facilities and residential environments. The exposure levels were calculated to be significant, especially for toddlers in residential settings . Additionally, related compounds such as tris(1,3-dichloro-2-propyl) phosphate (TDCPP) have been studied for their effects on organisms, including the activation of an unconventional insulin/insulin-like growth factor signaling pathway in Caenorhabditis elegans, leading to reduced lifespan . TDCPP is also reviewed as an emerging contaminant with various health risks to organisms and humans .
科学的研究の応用
食品接触材料の安定化
Irgafos 168: は、食品接触材料 (FCM) 用ポリマーの製造において、二次抗酸化剤として広く使用されています。 これは、加工中のポリマーの熱酸化および熱機械的劣化を抑制し、FCMの寿命と安全性を延ばすのに役立ちます . この用途における化合物の安全性は徹底的に評価されており、その使用が神経毒性のリスクをもたらさないことが保証されています .
プラスチック中の抗酸化剤
抗酸化剤として、Irgafos 168は、酸化劣化を防ぐことで、さまざまなプラスチックの安定化に重要な役割を果たします。 これは、プラスチックの有用な寿命を延ばし、熱、光、酸素への曝露によって経時的に発生する可能性のある変色や機械的特性の損失を防ぎます .
難燃性
トリス(2,4-ジ-tert-ブチルフェニル)ホスフェート: は、電気および電子機器の難燃剤として特定されています。 電子廃棄物リサイクル施設の塵埃や住宅の塵埃、水域でその存在が検出されており、環境におけるその広範な使用と残留性を示しています .
ポリマーの製造加工助剤
この化合物は、安定したポリマー材料の製造において、加工安定剤および鎖延長剤として機能します。 これは、さまざまな消費者製品で一般的であるポリ乳酸 (PLA) やポリオレフィンなどの製造に特に役立ちます .
合成化学における触媒作用と金属化
合成化学において、Irgafos 168は金属化反応を受けることができ、費用対効果の高い合成プロセスを提供します。 これは、複雑な有機分子の合成における基本的なステップであるビアリールカップリング反応に役立ちます .
環境への影響モニタリング
さまざまな消費者製品への応用から、トリス(2,4-ジ-tert-ブチルフェニル)ホスフェートの環境への影響を監視することが重要です。 この分野の研究は、生態系におけるその存在、潜在的な生物蓄積、野生生物と人間の健康への影響に焦点を当てています .
作用機序
Target of Action
The primary target of tris(2,4-di-tert-butylphenyl)phosphate is secretory Phospholipase A2 (sPLA2) . sPLA2 is an enzyme that plays a crucial role in the metabolism of phospholipids, particularly in the generation of arachidonic acid, a precursor of various eicosanoids involved in inflammation .
Mode of Action
Tris(2,4-di-tert-butylphenyl)phosphate interacts with its target, sPLA2, through a process known as molecular docking . This interaction inhibits the activity of sPLA2, thereby modulating the metabolic processes it is involved in .
Biochemical Pathways
By inhibiting sPLA2, tris(2,4-di-tert-butylphenyl)phosphate affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, which are signaling molecules that mediate inflammatory responses. Therefore, the compound’s action on this pathway can have downstream effects on inflammation .
Result of Action
The inhibition of sPLA2 by tris(2,4-di-tert-butylphenyl)phosphate results in a significant anti-inflammatory activity . This is evidenced by the reduction of paw edema volume in carrageenan-induced paw edema model .
Action Environment
The action, efficacy, and stability of tris(2,4-di-tert-butylphenyl)phosphate can be influenced by various environmental factors. For instance, heating, UV radiation, and water contact might significantly transform the compound
将来の方向性
The precursor of AO168═O, tris (2,4-di-tert-butylphenyl) phosphite, was detected in 50% of the dust samples, with a GM concentration of 1.48 ng/g. This study demonstrates that human OPE exposure in indoor environments is greater than was previously reported . Heating, UV radiation, and water contact might significantly transform I168 to I168O. In particular, I168O might be magnificently evaporated into the air at high temperatures .
特性
IUPAC Name |
tris(2,4-ditert-butylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63O4P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)44-47(43,45-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)46-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKHRTUXHLAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893779 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
95906-11-9 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95906-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2,4-ditert-butylphenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIS(2,4-DI-TERT-BUTYLPHENYL)PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32IRS6B46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)



![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)